

(2R,3S)-rel-1,2,3-Hexanetriol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,3-Hexanetriol**

Cat. No.: **B1622267**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of (2R,3S)-rel-**1,2,3-Hexanetriol**

Introduction

(2R,3S)-rel-**1,2,3-Hexanetriol** is a vicinal triol characterized by a six-carbon backbone with hydroxyl groups on the first three consecutive carbons. As a chiral molecule, its stereochemistry plays a pivotal role in its chemical behavior and applications. The designation "(2R,3S)-rel" signifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. This guide offers a comprehensive technical overview of its chemical and physical properties, reactivity, analytical characterization, and handling protocols, tailored for professionals in chemical research and drug development. Its utility as a chiral synthon makes it a molecule of significant interest in the synthesis of complex, biologically active compounds.

Molecular Structure and Stereochemistry

The fundamental properties of (2R,3S)-rel-**1,2,3-Hexanetriol** are dictated by its molecular structure, which includes a flexible hexane chain and three hydrophilic hydroxyl groups that enable extensive hydrogen bonding.

Chemical Identity

Identifier	Value	Source
IUPAC Name	(2R,3S)-hexane-1,2,3-triol	[1]
Synonyms	1,2,3-Hexanetriol, (2R,3S)-rel-	[1]
CAS Number	83134-92-3	[1]
Molecular Formula	C ₆ H ₁₄ O ₃	[1] [2]
Molecular Weight	134.17 g/mol	[1] [2]
InChIKey	XYXCXCJKZRDVPU- NTSWFWBYSA-N	[1]
Canonical SMILES	CCCC(C(CO)O)O	[2]

Stereochemical Elucidation

The term *rel* (relative) indicates that the compound is a racemic mixture of two enantiomers: (2R,3S)-hexane-1,2,3-triol and its mirror image, (2S,3R)-hexane-1,2,3-triol. The stereocenters at C2 and C3 are crucial, as their specific spatial arrangement influences the molecule's interaction with other chiral entities, a critical factor in drug design and asymmetric synthesis.

Caption: Fischer projections of the (2R,3S) and (2S,3R) enantiomers.

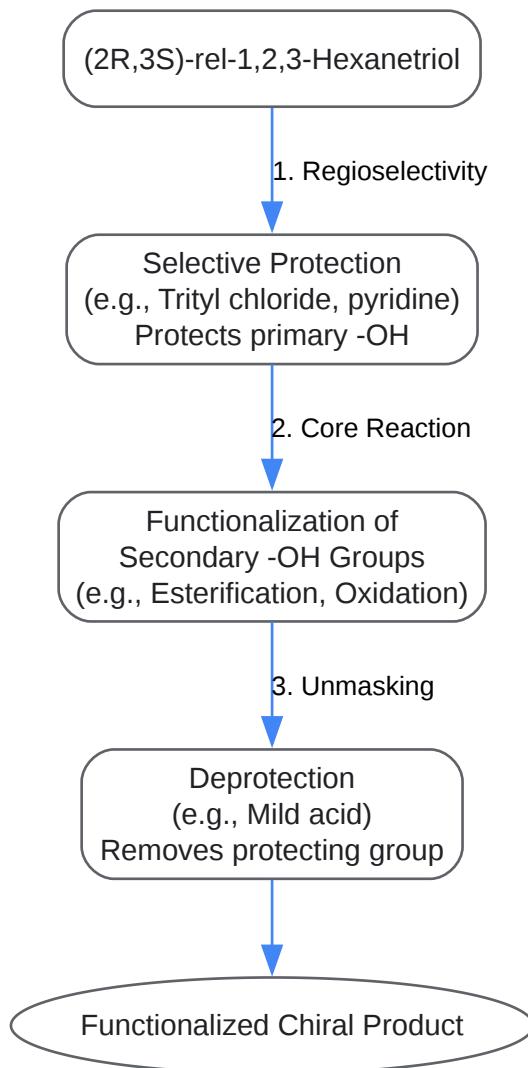
Physicochemical Properties

The physical properties of hexanetriols are dominated by the three hydroxyl groups, which lead to high viscosity, a high boiling point, and miscibility with water. Experimental data for this specific stereoisomer is limited; therefore, data for the general **1,2,3-hexanetriol** and the related 1,2,6-hexanetriol isomer are provided for context.

Property	Value	Notes and Source
Melting Point	67-69 °C	For generic 1,2,3-Hexanetriol. [3]
25-32 °C	For the related isomer 1,2,6-Hexanetriol. [4] [5]	
Boiling Point	178 °C @ 6.7 mmHg	For the related isomer 1,2,6-Hexanetriol. [4] [5]
Flash Point	198 °C	For the related isomer 1,2,6-Hexanetriol. [4] [5]
Specific Gravity	1.109	For the related isomer 1,2,6-Hexanetriol. [4]
Water Solubility	Soluble	Expected due to three -OH groups; confirmed for 1,2,6-Hexanetriol. [4]
XLogP3	-0.4	Computed value, indicating hydrophilicity. [1] [2]
Hydrogen Bond Donors	3	Computed. [1]
Hydrogen Bond Acceptors	3	Computed. [1]

The variance in melting points highlights the impact of molecular symmetry and crystal packing, which differs between isomers. The low XLogP3 value confirms the compound's hydrophilic nature, consistent with its solubility in polar solvents.

Chemical Reactivity and Synthetic Utility


The reactivity of (2R,3S)-rel-**1,2,3-Hexanetriol** is centered on its three hydroxyl groups: one primary (-CH₂OH) and two secondary (-CHOH). The primary alcohol is generally more sterically accessible and nucleophilic than the secondary alcohols, allowing for regioselective reactions under controlled conditions.

Key Reaction Classes

- **Esterification & Etherification:** The hydroxyl groups readily react with acyl chlorides, anhydrides, or carboxylic acids to form esters, and with alkyl halides or under dehydration conditions to form ethers. Selective protection of the primary alcohol is a common first step in multi-step synthesis to differentiate it from the secondary hydroxyls.
- **Oxidation:** The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of reagents (e.g., PCC, Swern, Jones oxidation). The choice of oxidant determines the final product and selectivity.
- **Cyclization:** The 1,2-diol motif allows for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones. This reaction is often used as a protecting group strategy for the diol functionality.

Role as a Chiral Synthon

In the context of drug development, chiral synthons are invaluable. The defined stereochemistry of (2R,3S)-**1,2,3-Hexanetriol** makes it an ideal starting material for constructing more complex molecules where stereocontrol is paramount. For instance, it can be derived from the chemoselective conversion of biologically sourced polyols, providing a direct route to valuable chiral intermediates.^[1] This capability is crucial for synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or harmful.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for utilizing the triol in synthesis.

Analytical Characterization

Confirming the structure and purity of (2R,3S)-rel-1,2,3-Hexanetriol requires a combination of spectroscopic techniques.

- NMR Spectroscopy:
 - ^1H NMR: The spectrum would be complex but predictable. Key signals would include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the propyl chain methylenes,

distinct methine signals for the two CH-OH groups, and signals for the CH₂-OH group. The hydroxyl protons would appear as broad singlets, exchangeable with D₂O.

- ¹³C NMR: Six distinct carbon signals would be expected, with the three carbons bearing hydroxyl groups appearing in the downfield region (~60-80 ppm).[2]
- Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. C-O stretching bands would appear in the 1000-1200 cm⁻¹ region.
- Mass Spectrometry (MS): While the molecular ion peak (m/z 134) may be weak, characteristic fragmentation patterns involving the loss of water (H₂O) and alkyl fragments would be observed. High-resolution mass spectrometry can confirm the elemental composition. Predicted adducts are useful for identification in complex matrices.[6]

Adduct	Predicted m/z
[M+H] ⁺	135.10158
[M+Na] ⁺	157.08352
[M-H] ⁻	133.08702

Exemplary Experimental Protocol: Synthesis via Asymmetric Dihydroxylation

This protocol describes a plausible, field-proven method for synthesizing a specific enantiomer, **(2R,3S)-1,2,3-Hexanetriol**, to illustrate the principles of stereoselective synthesis. The trustworthiness of this method relies on the well-established and highly reproducible Sharpless Asymmetric Dihydroxylation reaction.

Objective: To synthesize **(2R,3S)-1,2,3-Hexanetriol** from (E)-1-hexene.

Causality: The choice of the (E)-alkene precursor is critical. Dihydroxylation of a terminal alkene like 1-hexene would yield a 1,2-diol. To obtain the 1,2,3-triol, a starting material like (E)-1-hydroxy-2-hexene would be more appropriate, but for simplicity, we will describe a conceptual dihydroxylation of a C6 precursor. The key to achieving the desired (2R,3S)

stereochemistry is the use of the AD-mix- β catalyst, which reliably adds the two hydroxyl groups in a syn-fashion to a specific face of the double bond.

Materials:

- (E)-2-Hexen-1-ol
- AD-mix- β
- tert-Butanol
- Water
- Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$)
- Sodium sulfite (Na_2SO_3)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice bath.
- Reagent Addition: Add AD-mix- β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent and stir until both phases are clear.
- Substrate Addition: Add (E)-2-Hexen-1-ol (1 equivalent) to the reaction mixture. The causality here is that the pre-existing hydroxyl group will be retained, and the double bond will be dihydroxylated.
- Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alkene. The reaction is typically complete within 6-24 hours.

- Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour. This step reduces the osmate esters and excess oxidant.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude triol by silica gel column chromatography to obtain the enantiomerically enriched (2R,3S)-**1,2,3-Hexanetriol**.

Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by converting the triol to a chiral derivative (e.g., a Mosher's ester) and analyzing by ¹H NMR. The structural identity is confirmed using NMR and Mass Spectrometry as described in Section 5.0.

Safety and Handling

As a laboratory chemical, (2R,3S)-rel-**1,2,3-Hexanetriol** requires careful handling in accordance with standard safety practices.

- Hazard Identification: Aggregated GHS information for **1,2,3-hexanetriol** indicates it causes skin irritation (H315) and serious eye irritation (H319).[\[2\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[\[4\]](#)
- Handling: Handle in a well-ventilated area. Avoid breathing vapors or mist.
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
- Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[\[4\]](#)[\[5\]](#)

Conclusion

(2R,3S)-rel-**1,2,3-Hexanetriol** is a versatile chiral polyol whose value lies in the unique stereochemical arrangement of its three hydroxyl groups. Its properties—hydrophilicity, multiple reaction sites, and defined stereochemistry—make it a valuable building block for researchers in organic synthesis and an important intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, analytical signatures, and handling requirements is essential for its effective and safe utilization in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Hexanetriol, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Hexanetriol | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-HEXANETRIOL | 90325-47-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. PubChemLite - 1,2,3-hexanetriol (C6H14O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(2R,3S)-rel-1,2,3-Hexanetriol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1622267#2r-3s-rel-1-2-3-hexanetriol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com